molecular formula C17H20F6N2O3S B11524524 Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11524524
M. Wt: 446.4 g/mol
InChI Key: IUHBGLFKWCHFCQ-UHFFFAOYSA-N
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Description

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the hexafluoroisopropyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the hexafluoroisopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The hexafluoroisopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiophene core may also play a role in the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A related compound with a similar hexafluoroisopropyl group.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another compound with a hexafluoroisopropyl group but lacking the benzothiophene core.

Uniqueness

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(2-methylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core and a hexafluoroisopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20F6N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(2-methylpropanoylamino)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20F6N2O3S/c1-8(2)12(26)24-15(16(18,19)20,17(21,22)23)25-13-11(14(27)28-3)9-6-4-5-7-10(9)29-13/h8,25H,4-7H2,1-3H3,(H,24,26)

InChI Key

IUHBGLFKWCHFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

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